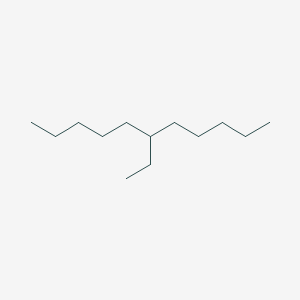
6-Ethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylundecane is an organic compound with the chemical formula C12H26. It is a colorless liquid that is commonly used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 6-Ethylundecane is not fully understood. However, it is believed to act as a hydrocarbon receptor agonist, which activates the aryl hydrocarbon receptor (AhR) pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
6-Ethylundecane has been shown to have various biochemical and physiological effects. It has been found to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to affect the expression of various genes involved in the immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Ethylundecane in lab experiments is its availability and low cost. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of using 6-Ethylundecane is its low solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 6-Ethylundecane in scientific research. One area of interest is its potential use as a biomarker for exposure to environmental pollutants. It has also been suggested that 6-Ethylundecane may have therapeutic potential in the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, 6-Ethylundecane is a unique compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Ethylundecane in various fields of study.
Synthesemethoden
6-Ethylundecane can be synthesized through the reaction of 1-bromoundecane and diethylzinc in the presence of palladium(0) catalyst. This method is commonly used in laboratories to produce large quantities of 6-Ethylundecane.
Wissenschaftliche Forschungsanwendungen
6-Ethylundecane is widely used in scientific research due to its unique properties. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. It is also used as a standard in the analysis of hydrocarbons in environmental samples.
Eigenschaften
CAS-Nummer |
17312-60-6 |
|---|---|
Produktname |
6-Ethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
6-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-11-13(6-3)12-10-8-5-2/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
UYLXFWBCWBLQEZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)CCCCC |
Kanonische SMILES |
CCCCCC(CC)CCCCC |
Synonyme |
6-Ethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



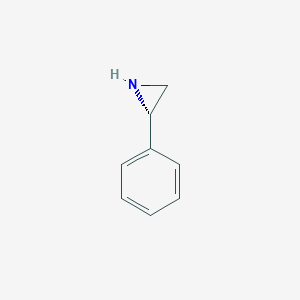
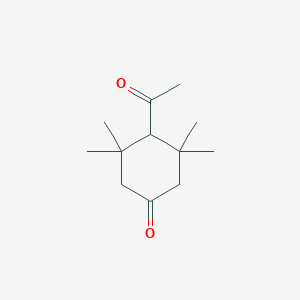
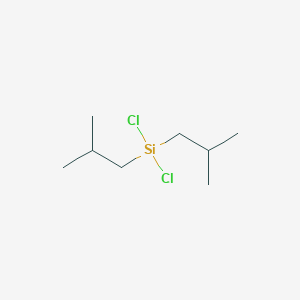
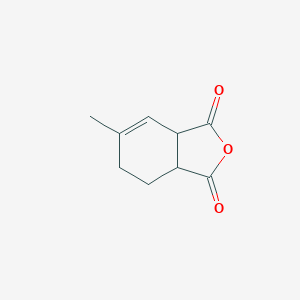

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
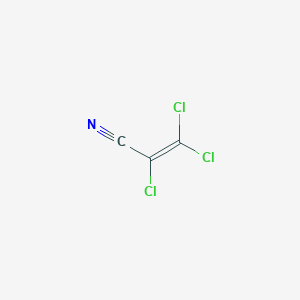
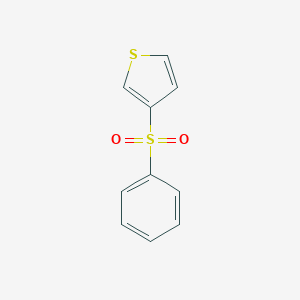
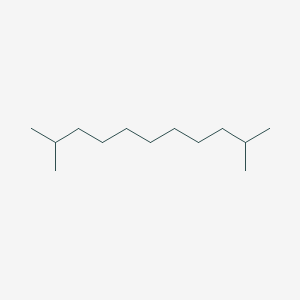
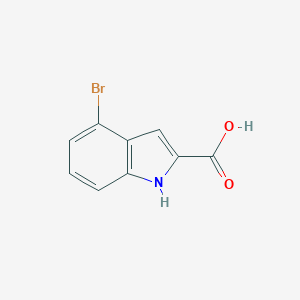
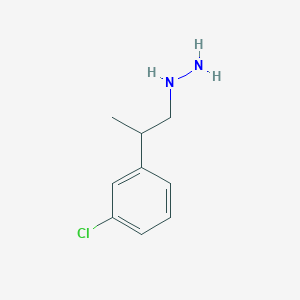
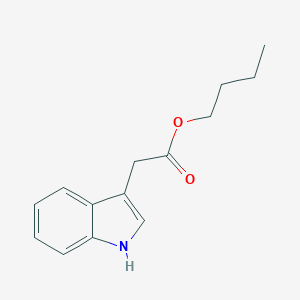
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)